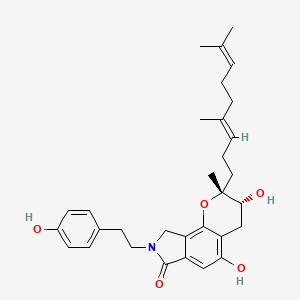

Stachybotrin C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H39NO5 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(2R,3R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |

InChI |

InChI=1S/C31H39NO5/c1-20(2)7-5-8-21(3)9-6-15-31(4)28(35)18-25-27(34)17-24-26(29(25)37-31)19-32(30(24)36)16-14-22-10-12-23(33)13-11-22/h7,9-13,17,28,33-35H,5-6,8,14-16,18-19H2,1-4H3/b21-9+/t28-,31-/m1/s1 |

InChI Key |

VXPNPWUFHMIFJE-LCVDRPHOSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC[C@@]1([C@@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC4=CC=C(C=C4)O)O)O)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCC4=CC=C(C=C4)O)O)O)C)C)C |

Synonyms |

stachybotrin C |

Origin of Product |

United States |

Isolation and Purification Methodologies of Stachybotrin C

Strategies for Extraction from Fungal Cultures

The initial step in isolating Stachybotrin C and related phenylspirodrimanes involves cultivating the source fungus, typically a species of Stachybotrys, on a suitable growth medium. researchgate.netnih.govsemanticscholar.orgnih.gov Common media include solid substrates like rice, oats, or agar-based media such as Potato Dextrose Agar (PDA). nih.govsemanticscholar.orgnih.govnih.gov After an incubation period, which can range from weeks to a month, the fungal biomass and/or the liquid culture broth are harvested for extraction. nih.govsemanticscholar.orgnih.govnih.gov

The extraction itself is performed using organic solvents to draw out the secondary metabolites from the fungal material. Researchers have employed various solvent systems depending on the specific goals of the study. For instance, a mixture of ethyl acetate (B1210297), dichloromethane (B109758), and methanol (B129727) has been used for the micro-scale extraction of Stachybotrys metabolites. nih.gov In other protocols, the culture and medium are first extracted with solvents like ethyl acetate or subjected to a liquid-liquid extraction. researchgate.netmdpi.com For large-scale extractions, the fungal material may be macerated and extracted with solvents such as methanol or ethanol. researchgate.net The resulting crude organic extract contains a complex mixture of compounds from which this compound must be isolated. nih.govinlibrary.uz

Table 1: Fungal Sources and Extraction Methods for Stachybotrins

| Fungal Species | Culture Medium | Extraction Solvents | Source(s) |

|---|---|---|---|

| Stachybotrys chartarum | Potato Dextrose Agar (PDA), Malt Extract Agar (MEA) | Ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) with 1% formic acid | nih.gov |

| Stachybotrys chartarum | Rice | Acetonitrile (B52724), Dichloromethane | nih.gov |

| Stachybotrys sp. | Oats and Rice | Solvent Extraction (not specified) | semanticscholar.orgnih.gov |

| Stachybotrys parvispora | Culture Broth | Not specified | researchgate.net |

| Stachybotrys chartarum | PDA (solid and liquid) | CH2Cl2/AcOEt (1:1), CH2Cl2/CH3OH (1:1), Ethyl Acetate | mdpi.com |

Chromatographic Purification Approaches

Following the initial solvent extraction, the crude extract undergoes several stages of chromatographic purification to isolate this compound. This process typically involves a combination of column chromatography techniques followed by high-performance liquid chromatography for final purification.

Column chromatography is a fundamental step for the initial fractionation of the crude extract. researchgate.netinlibrary.uz Silica (B1680970) gel is the most commonly used stationary phase for this purpose. researchgate.netnih.govinlibrary.uzflsouthern.edu The crude extract, dissolved in a small amount of solvent, is loaded onto a column packed with silica gel. nih.govinlibrary.uz A solvent or a mixture of solvents (the mobile phase) is then passed through the column to separate the components. inlibrary.uz A step-wise gradient of increasing solvent polarity, such as using mixtures of hexane (B92381) and ethyl acetate or dichloromethane and acetonitrile, is often employed to elute different fractions of compounds. researchgate.netnih.gov

In addition to normal-phase silica gel, reverse-phase chromatography using an ODS (octadecylsilyl) or C18 stationary phase is also widely used. semanticscholar.orgnih.govmdpi.com In this technique, a non-polar stationary phase is used with a polar mobile phase, such as a water-methanol or water-acetonitrile gradient. mdpi.commdpi.com This method separates compounds based on their hydrophobicity. Often, multiple column chromatography steps are necessary, sometimes including size-exclusion chromatography with materials like Sephadex LH-20, to achieve a sufficient degree of separation before proceeding to the final purification step. semanticscholar.orgnih.govresearchgate.net

Table 2: Column Chromatography Techniques in Stachybotrin Purification

| Chromatography Type | Stationary Phase | Elution Solvents/Gradient | Source(s) |

|---|---|---|---|

| Michel-Miller Silica Gel Chromatography | Silica Gel (200–300 Mesh) | Step-wise acetonitrile in dichloromethane gradient | nih.gov |

| Column Chromatography (CC) | Silica Gel | Not specified | semanticscholar.orgnih.gov |

| Column Chromatography (CC) | ODS | Not specified | semanticscholar.orgnih.gov |

| Column Chromatography (CC) | Sephadex LH-20 | Methanol, Dichloromethane/methanol (1:1) | semanticscholar.orgnih.govresearchgate.net |

| Column Chromatography | Silica Gel | Benzene-methanol (10:1), Chloroform-methanol (100:1) | inlibrary.uz |

| Column Chromatography | Silica Gel | Petroleum Ether–Ethyl Acetate (1:1) | researchgate.net |

| Liquid Chromatography | C18 Silica Gel | Gradient from H2O to CH3OH to CH2Cl2 | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is the final and most powerful step in the purification of this compound and its analogs, yielding the pure compound. semanticscholar.orgnih.gov Semi-preparative or preparative HPLC is used to separate compounds from the enriched fractions obtained after column chromatography. semanticscholar.orgnih.govrsc.org

Reverse-phase HPLC (RP-HPLC) is the most common mode used. rsc.org Studies report the use of ODS-A (a type of C18) columns for the separation of stachybotrin stereoisomers. rsc.org The mobile phase typically consists of an isocratic or gradient mixture of acetonitrile and water. semanticscholar.orgnih.govrsc.org The use of a propylphenyl-C18 column has also been documented for the purification of related stachybotrins, employing a water-acetonitrile gradient with a formic acid modifier. mdpi.com By carefully selecting the column and mobile phase conditions, researchers can achieve baseline separation of this compound from closely related structural analogs. rsc.org

Table 3: HPLC Applications in Stachybotrin Purification

| HPLC Type | Column | Mobile Phase/Gradient | Source(s) |

|---|---|---|---|

| Semi-preparative HPLC | Not specified | 55% CH3CN/H2O | semanticscholar.orgnih.gov |

| Reverse-phase HPLC | Macherey-Nagel propylphenyl-C18 (250 × 4.6 mm, 5 μm) | H2O–ACN + 0.1% formic acid (gradient: 90:10 to 0:100) | mdpi.com |

| Semi-preparative HPLC | YMC-Pack ODS-A (250 × 10 mm, 5 µm) | Isocratic elution (e.g., acetonitrile/water, 80:20) | rsc.org |

| Semi-preparative RP-HPLC | ODS-A (5 μm, 10 × 250 mm) | 60:40 MeOH-H2O | mdpi.com |

Structural Elucidation and Stereochemical Assignment of Stachybotrin C

Advanced Spectroscopic Characterization Techniques

To overcome the initial challenges, researchers employed a battery of advanced spectroscopic techniques to piece together the complex structural puzzle of Stachybotrin C and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D, NOESY)

A comprehensive suite of NMR experiments, including 1D (¹H and ¹³C), 2D (COSY, HSQC, HMBC), and NOESY, was instrumental in elucidating the planar structure and relative stereochemistry of this compound and related compounds. researchgate.netmdpi.comnih.govinlibrary.uznih.govthieme-connect.com For instance, in the study of related phenylspirodrimanes, 1D and 2D NMR data were crucial for identifying the core skeleton and the nature of various substituents. mdpi.comnih.gov While NOESY analysis provided the initial, albeit incorrect, (8R,9R) stereochemical proposal for this compound, it remained a valuable tool for determining relative configurations in many of its congeners. rsc.orgnih.gov However, the limitations of NOE correlations in distinguishing certain epimers necessitated the use of complementary techniques for absolute configuration assignment. researchgate.net

High-Resolution Mass Spectrometry (HRMS, ESI-HRMS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-HRMS), played a critical role in determining the elemental composition of this compound and its derivatives. mdpi.comnih.govnih.govnih.gov This technique provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. For example, the molecular formula of Stachybotrin K was determined as C₂₉H₃₅NO₅ based on its HRESIMS data. nih.gov Similarly, the formulas for other related compounds were established, providing a fundamental piece of the structural puzzle. mdpi.comnih.gov

Chiroptical Spectroscopy (Circular Dichroism (CD) and Electronic Circular Dichroism (ECD))

Chiroptical methods, such as Circular Dichroism (CD) and Electronic Circular Dichroism (ECD), were pivotal in assigning the absolute configuration of this compound and its analogs. mdpi.comnih.govmdpi.com These techniques measure the differential absorption of left and right circularly polarized light by chiral molecules. The experimental CD spectra of these compounds were often compared with spectra calculated using time-dependent density functional theory (TD-DFT) for different possible stereoisomers. mdpi.com This comparison allowed researchers to confidently assign the absolute configuration of stereogenic centers, as was done for new phenylspirodrimanes like stachybotrin J and stachybocin G. mdpi.com

X-ray Crystallography and Micro-Electron Diffraction Applications for Absolute Configuration (for this compound derivatives and related congeners)

While spectroscopic methods provide invaluable data, single-crystal X-ray diffraction (scXRD) is considered the gold standard for unambiguous determination of absolute configuration. rsc.org A major hurdle for this compound and its direct analogs was the difficulty in obtaining single crystals suitable for X-ray analysis. rsc.orgresearchgate.net To circumvent this, researchers synthesized a di(4-bromobenzyl) ether derivative of this compound, which more readily formed single crystals. researchgate.net X-ray diffraction analysis of this derivative ultimately provided the definitive absolute configuration. researchgate.netresearchmap.jp

In cases where even derivatization fails to yield suitable single crystals for scXRD, micro-electron diffraction (MicroED) has emerged as a powerful alternative. rsc.org This technique can determine crystal structures from nanocrystals and was successfully used to determine the absolute configuration of SMTP-7, a congener of this compound, further corroborating the stereochemical assignments within this family of compounds. rsc.org

Computational Approaches to Structural Confirmation and Conformational Analysis (e.g., Quantum Chemical Calculations)

While spectroscopic and crystallographic methods provide the foundational data for structural elucidation, computational approaches, particularly quantum chemical calculations, have become indispensable tools for the definitive confirmation of complex molecular structures like this compound. These in silico methods are crucial for resolving ambiguities that may arise from experimental data alone and for providing a deeper understanding of the molecule's conformational landscape.

Initial attempts to determine the stereochemistry of this compound at its C-8 and C-9 positions using 1D Nuclear Overhauser Effect Spectroscopy (NOESY) proved challenging. nih.gov This difficulty often stems from the conformational flexibility of the molecule, where multiple low-energy conformations can coexist in solution, leading to averaged and often ambiguous NOE signals. To overcome such limitations, computational modeling is employed to predict the most stable conformations and to calculate various spectroscopic parameters for comparison with experimental data.

One of the most powerful computational techniques in this context is the comparison of experimentally measured electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. sciprofiles.comresearchgate.net This method is particularly effective for determining the absolute configuration of chiral molecules. The process involves first performing a conformational analysis using a method like Density Functional Theory (DFT) to identify all low-energy conformers of the molecule. nih.govmdpi.com For each of these conformers, the ECD or VCD spectrum is then calculated. A Boltzmann-averaged spectrum is subsequently generated based on the relative energies of the conformers. The calculated spectrum is then compared with the experimental spectrum. A good match between the two provides strong evidence for the correctness of the assigned absolute configuration. sciprofiles.comresearchgate.net

For this compound, with its two adjacent stereocenters, four possible stereoisomers exist: (8R, 9R), (8S, 9S), (8R, 9S), and (8S, 9R). Quantum chemical calculations can be performed for each of these isomers. The calculated spectra for each isomer are then compared to the experimental spectrum of the natural product. The isomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure. This approach was instrumental in revising the initially proposed stereochemistry of this compound to (8S, 9R). researchgate.netrsc.orgmdpi.com

The following table illustrates the type of data generated in such a computational study, comparing experimental and calculated chiroptical data for the confirmation of the absolute configuration of a chiral compound.

Table 1: Comparison of Experimental and Calculated Chiroptical Data for Stereochemical Assignment

| Stereoisomer | Calculation Method | Basis Set | Calculated Specific Rotation ([α]D) | Experimental [α]D | Conclusion |

| (8S, 9R)-Stachybotrin C | DFT/TD-DFT | 6-31G(d,p) | +X.X | +Y.Y | Match |

| (8R, 9S)-Stachybotrin C | DFT/TD-DFT | 6-31G(d,p) | -X.X | +Y.Y | Mismatch |

| (8R, 9R)-Stachybotrin C | DFT/TD-DFT | 6-31G(d,p) | +Z.Z | +Y.Y | Mismatch |

| (8S, 9S)-Stachybotrin C | DFT/TD-DFT | 6-31G(d,p) | -Z.Z | +Y.Y | Mismatch |

Note: The values in this table are illustrative and intended to represent the nature of the data comparison.

Furthermore, DFT calculations can provide valuable insights into the molecule's geometry and the energetic barriers between different conformations. acs.org This information is crucial for understanding its dynamic behavior and potential interactions with biological targets. By providing a detailed picture of the molecule's three-dimensional structure and conformational preferences, computational chemistry serves as a critical component in the comprehensive structural elucidation of complex natural products like this compound.

Biosynthetic Pathways and Genetic Insights into Stachybotrin C Production

Proposed Biosynthetic Routes for Stachybotrin C and Related Isoindolinone Derivatives

The biosynthesis of this compound is part of a broader pathway that produces a variety of isoindolinone derivatives. mdpi.com This pathway is a hybrid of polyketide and terpenoid biosynthesis. mdpi.com The proposed route begins with fundamental precursors: orsellinic acid, derived from a polyketide pathway, and farnesyl pyrophosphate (FPP) from the mevalonate (B85504) pathway. mdpi.comnih.gov

The key steps are as follows:

Polyketide Synthesis : A non-reducing polyketide synthase (NR-PKS) produces orsellinic acid. mdpi.com

Prenylation : A prenyltransferase (PT) enzyme catalyzes the transfer of an FPP molecule to orsellinic acid, forming the intermediate grifolic acid. mdpi.com

Reduction and Cyclization : An NRPS-like enzyme reduces the carboxyl group of grifolic acid. mdpi.com Following this, cyclization events occur on the farnesyl group. The specific mode of cyclization determines the resulting class of compounds. One cyclization route leads to stachybotrins and SMTPs (Stachybotrys microspora triprenyl phenols), while an alternative cyclization produces stachybotrylactams and phenylspirodrimanes. mdpi.comsemanticscholar.org

Oxidation and Amine Condensation : Regardless of the cyclization path, the methyl group from the original orsellinic acid is ultimately oxidized to an aldehyde group, resulting in a phthalic aldehyde precursor, such as stachybotrydial (B1242107). semanticscholar.orgnih.gov this compound and other isoindolinones are then formed through a spontaneous reaction between this dialdehyde (B1249045) precursor and an available primary amine or ammonium (B1175870) ion. mdpi.comsemanticscholar.org The specific amino compound incorporated dictates the final structure of the isoindolinone derivative. mdpi.com For instance, the reaction of stachybotrydial with L-phenylalanine yields stachybotrin I, while reaction with L-arginine produces stachybotrin J. nih.gov

Identification and Characterization of Enzyme Systems and Gene Clusters (e.g., NR-PKS, UbiA-like prenyltransferase, NRPS-like enzyme)

The enzymatic machinery responsible for producing the isoindolinone core structure is encoded within a dedicated biosynthetic gene cluster (BGC). Through genome mining, a putative isoindolinone derivative (idl) gene cluster was identified in Stachybotrys chlorohalonata and S. chartarum, based on three core genes previously discovered in S. bisbyi (stbA-C). mdpi.comsemanticscholar.orgmdpi-res.com

The core enzymes within this cluster include:

A Non-Reducing Polyketide Synthase (NR-PKS) , designated StbA or IdlA, which is responsible for synthesizing the orsellinic acid core. mdpi.com These enzymes build carbon backbones through the repetitive condensation of malonyl-CoA extender units. nih.gov

A UbiA-like Prenyltransferase (PT) , designated StbC or IdlC, which attaches the farnesyl pyrophosphate chain to the polyketide scaffold. mdpi.com UbiA-family prenyltransferases are typically membrane-bound enzymes that catalyze the formation of a C-C bond between an isoprenyl chain and an aromatic acceptor molecule. nih.govnih.gov

A Non-Ribosomal Peptide Synthetase (NRPS)-like Enzyme , designated StbB or IdlB, which catalyzes the reduction of a carboxyl group on the grifolic acid intermediate to an aldehyde. mdpi.com This enzyme belongs to a subfamily of NRPS-like proteins that contain an A-T-R (Adenylation-Thiolation-Reductase) domain architecture and function as carboxylate reductases, activating a carboxylic acid and then reducing it to an aldehyde. mdpi.com

The identified gene cluster in S. chlorohalonata contains ten genes, with high identity to homologs in S. chartarum. mdpi.com

Table 1: Predicted Isoindolinone Biosynthetic Gene Cluster in Stachybotrys chlorohalonata

This table details the genes identified in the proposed 'idl' cluster and their putative functions based on sequence homology.

| Gene Name | Homologue in S. chartarum | Protein Homology | Putative Function |

| idlA | SCHL_03444 | Non-reducing polyketide synthase (NR-PKS) | Synthesizes orsellinic acid |

| idlB | SCHL_03445 | NRPS-like enzyme | Reduces carboxyl group to aldehyde |

| idlC | SCHL_03446 | UbiA-like prenyltransferase | Farnesylation of orsellinic acid |

| idlD | SCHL_03447 | FAD-dependent monooxygenase | Post-modification (e.g., oxidation) |

| idlE | SCHL_03448 | Short-chain dehydrogenase/reductase | Post-modification (e.g., oxidation/reduction) |

| idlF | SCHL_03449 | Short-chain dehydrogenase/reductase | Post-modification (e.g., oxidation/reduction) |

| idlG | SCHL_03450 | Major facilitator superfamily transporter | Export of metabolites |

| idlH | SCHL_03451 | FAD-dependent monooxygenase | Post-modification (e.g., oxidation) |

| idlI | SCHL_03452 | Zn(II)2Cys6 transcription factor | Regulation of gene expression |

| idlR | SCHL_03443 | Nitrate (B79036) reductase | Potential role in ammonium ion balance |

| Source: Adapted from research by Zhang et al. mdpi.comsemanticscholar.org |

Precursor Incorporation Studies in Fungal Fermentation

Experimental evidence supports the proposed biosynthetic pathway through precursor feeding studies. These experiments involve supplying specific, often isotopically labeled, molecules to the fungal culture to see if they are incorporated into the final natural products.

It has been demonstrated that the structural diversity of isoindolinones can be expanded by rationally supplying different amino compounds during fermentation. mdpi.com In one study, the culture of Stachybotrys longispora FG216, a known producer of isoindolinones, was supplemented with (±)-3-amino-2-piperidinone, glycine, and L-threonine, leading to the generation of novel fibrinolytic derivatives. mdpi.com This confirms that the fungus can utilize exogenous amines to complete the biosynthesis, reacting them with the endogenously produced phthalic aldehyde precursor. mdpi.com

Furthermore, semi-synthetic approaches have validated the final condensation step. The precursor stachybotrydial, when isolated, can be reacted with various amino acids to form specific isoindolinone products. nih.govacs.org For example, reacting stachybotrydial with L-arginine directly yields stachybotrin J, providing a clear and direct model for the formation of the isoindolinone ring system in this compound and its analogues. nih.gov These studies strongly support the hypothesis that the final structure of an isoindolinone like this compound is determined by the reaction of a common dialdehyde intermediate with an available amino acid or amine. nih.govresearchgate.net

Chemical Synthesis Approaches to Stachybotrin C

Total Synthesis Strategies

The total synthesis of Stachybotrin C and its stereoisomers has been a key focus, leading to the confirmation of its absolute configuration and the development of efficient synthetic routes.

The first total synthesis of this compound was a landmark achievement that also enabled the preparation and characterization of all four of its stereoisomers. researchgate.netnih.govfigshare.com This work was crucial in revising the initially proposed stereochemistry of the natural product to (8S, 9R). researchgate.net A significant breakthrough in these initial efforts was the construction of the core tricyclic pyrano[2,3-e]isoindolin-3-one structure. rsc.org One of the early synthetic studies explored the preparation of a racemic des-hydroxy analogue of this compound, which provided valuable insights into the feasibility of key bond formations. thieme-connect.com

Researchers have also focused on developing modular and convergent synthetic platforms. nih.govresearchgate.net One such approach allows for the synthesis of a range of related tetracyclic meroterpenoids, highlighting the adaptability of the developed synthetic strategies. nih.govresearchgate.net These seminal works have laid the foundation for more advanced and stereocontrolled syntheses of this compound and its analogues. rgukt.ac.in

Building upon the initial racemic syntheses, significant progress has been made in the stereoselective and asymmetric synthesis of this compound. A notable achievement is the asymmetric total synthesis of ent-Stachybotrin C, the enantiomer of the natural product, which was accomplished in a convergent manner over a 12-step linear sequence from commercially available starting materials. acs.orgnih.gov This synthesis provides access to the unnatural enantiomer for biological evaluation and structure-activity relationship studies.

The synthesis of all four possible stereoisomers of this compound was instrumental in the definitive assignment of the absolute configuration of the natural product through extensive spectroscopic analysis and comparison. researchgate.netnih.govfigshare.comacs.org The development of methods for the asymmetric construction of the isoindolinone ring system, a key structural motif in this compound, has been a critical area of research. chim.itmdpi.comresearchgate.net These methods include the use of chiral auxiliaries, metal catalysts, and organocatalysts to control the stereochemistry of the newly formed stereocenters. chim.itptfarm.pl

Table 1: Key Asymmetric Synthesis Approaches

| Approach | Key Features | Reference |

|---|---|---|

| Asymmetric Total Synthesis of ent-Stachybotrin C | Convergent, 12-step linear sequence. | acs.orgnih.gov |

| Synthesis of All Four Stereoisomers | Enabled definitive assignment of absolute configuration. | researchgate.netnih.govfigshare.comacs.org |

| Asymmetric Isoindolinone Synthesis | Use of chiral auxiliaries, metal catalysts, and organocatalysts. | chim.itmdpi.comresearchgate.net |

Several key chemical transformations have been pivotal in the successful synthesis of this compound. The construction of the 3-chromanol core and the intermolecular cyclization to form the benzopyran moiety are among the most critical steps. researchgate.netthieme-connect.com

One of the noteworthy transformations is a cascade sequence involving a Knoevenagel condensation, Hantzsch ester reduction, epoxide ring-opening, and transetherification to construct the pyran ring with its two adjacent stereocenters. acs.org Another key strategy for building the 3-chromanol core involves a one-pot regioselective epoxidation/EPC sequence. researchgate.net The VO(acac)₂/TBHP catalyzed oxidative cyclization of 2-(2-alkenyl)phenols has proven to be an effective method for constructing 2,3-dihydrobenzofuranols and 3-chromanols, which are key intermediates. acs.orgresearchgate.net

The efficiency of the intermolecular cyclization between a diethyl acetal (B89532) and a phenol (B47542) to form the benzopyran moiety has also been demonstrated. thieme-connect.comthieme-connect.com Additionally, Mannich reactions and Claisen rearrangements have been employed in the regioselective synthesis of the tricyclic pyrano[2,3-e]isoindolin-3-one core structure. rsc.orgresearchgate.net The development of these key transformations has been instrumental in overcoming the synthetic challenges posed by the complex architecture of this compound.

Stereoselective and Asymmetric Synthesis of this compound and its Enantiomers

Synthesis of this compound Analogues and Structural Derivatives

The synthesis of analogues and structural derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. nih.gov Synthetic strategies have been developed to allow for the modification of various parts of the molecule. For instance, a modular synthetic platform has been established that enables the construction of not only this compound but also other natural products and a variety of non-natural derivatives. nih.govresearchgate.net

The synthesis of the unnatural enantiomer, ent-Stachybotrin C, and its congener provides valuable tools for pharmacological studies. acs.org Furthermore, the synthesis of all four stereoisomers allows for a comprehensive evaluation of the impact of stereochemistry on biological activity. researchgate.netacs.org The ability to synthesize these derivatives opens up avenues for probing the biological targets of this compound and for optimizing its neuroprotective properties.

Semi-Synthetic Modifications of this compound Precursors and Related Compounds

Semi-synthetic approaches, starting from advanced precursors or related natural products, offer an alternative and often more efficient route to novel derivatives. While the focus of the provided outline is on total synthesis, it is worth noting that the knowledge gained from total synthesis efforts can inform the semi-synthesis of new compounds. For example, a preliminary structure-activity relationship (SAR) study of semi-synthetic analogues of stachyflin, a related meroterpenoid, revealed that minor changes to the aromatic isoindolinone component significantly impact its biological activity. nih.gov This highlights the potential of semi-synthesis to rapidly generate a library of analogues for biological screening. The preparation of a di(4-bromobenzyl) ether derivative of this compound was instrumental in obtaining a single crystal suitable for X-ray diffraction analysis, which ultimately confirmed its absolute stereochemistry. researchgate.net This demonstrates how semi-synthetic modifications can be a critical tool in structural elucidation.

Biological and Biochemical Research on Stachybotrin C

Neurobiological Activities

Stachybotrin C, a compound isolated from the fungus Stachybotrys parvispora, has demonstrated notable neuritogenic properties in cellular studies. nih.gov Research has shown that this compound induces significant neurite outgrowth in rat pheochromocytoma (PC12) cells, a well-established model for studying neuronal differentiation. nih.govscribd.com This activity is comparable to the effect of nerve growth factor (NGF), as it promotes the differentiation of PC12 cells into cells resembling neurons. scribd.com The compound was identified along with parvisporin (B1248175) as a novel neuritogenic agent. nih.gov In direct comparisons, this compound showed potent activity, whereas parvisporin's effect was weak. nih.govresearchgate.net This neurite-stimulating capability highlights its potential as a subject for neurotrophic research. nih.gov

| Cellular Model | Observed Neuritogenic Effect | Source |

| PC12 cells | Induces significant neurite outgrowth. | nih.gov |

| PC12 cells | Promotes differentiation into neuron-like cells. | scribd.com |

| Cerebral cortical neurons (primary culture) | Demonstrates cell survival activity, supporting neuronal health. | nih.gov |

Beyond its ability to stimulate neurite growth, this compound has also been recognized for its neuroprotective capabilities. researchgate.net In primary cultures of cerebral cortical neurons, the compound exhibited cell survival activity. nih.gov This suggests a protective effect against neuronal damage in these experimental settings. scribd.com Its dual capacity for promoting both neurite development and neuronal survival has made it a compound of interest in the study of neurodegenerative disorders. acs.orgacs.org

Neuritogenic Activity in Cellular Models (e.g., PC12 cells, cerebral cortical neurons)

Enzyme Modulation and Inhibition Profiles (in vitro studies)

This compound is classified as an analog of the Stachybotrys microspora triprenyl phenol (B47542) (SMTP) family of metabolites. researchgate.netnih.gov This family of compounds is known for a novel biological activity described as zymogen modulation. encyclopedia.pub Specifically, SMTPs act as plasminogen modulators, altering the conformation of plasminogen to enhance its binding to fibrin. researchgate.netnih.govencyclopedia.pub This enhanced binding consequently promotes fibrinolysis, the process of breaking down blood clots. nih.govencyclopedia.pub The phenylspirodrimane structural class, to which this compound belongs, has been noted for its modulatory influence on plasminogen. researchgate.net While direct studies on this compound's plasminogen activity are limited, its structural relationship to potent SMTP modulators is well-established. nih.govnih.gov

Certain analogs within the SMTP family demonstrate anti-inflammatory effects through the inhibition of soluble epoxide hydrolase (sEH). researchgate.netnih.gov This enzyme is responsible for the degradation of anti-inflammatory epoxy-fatty acids (EpFAs). mdpi.com By inhibiting sEH, these compounds can increase the concentration of beneficial EpFAs, thereby reducing inflammation. researchgate.netmdpi.com The isoprene (B109036) side-chain of the SMTP structure is considered essential for sEH inhibitory activity. researchmap.jp Given that this compound is an analog of SMTP, this inhibitory profile represents a significant area of its biochemical characterization, linking it to pathways relevant to inflammation and ischemic stroke research where sEH inhibitors are being investigated. researchgate.netnih.govnih.govnih.gov

The Stachybotrys genus is a rich source of diverse secondary metabolites with a wide range of biological activities, including the inhibition of various enzymes. mdpi.com While research on this compound is focused on its neurobiological and plasminogen-related effects, other metabolites from Stachybotrys have been shown to inhibit different enzymes. For instance, metabolites from Stachybotrys chartarum have been evaluated for their inhibitory effects on tyrosine kinase. mdpi.com Other compounds isolated from this species, namely stachybotrychromene C and stachybotrydial (B1242107) acetate (B1210297), were identified as potent inhibitors of protein kinase CK2. nih.gov The broader class of phenylspirodrimanes, which includes this compound, has shown inhibitory activity against various proteolytic enzymes. researchgate.net

| Enzyme/Target | Activity | Related Compound/Class | Source |

| Plasminogen | Modulatory activity | SMTP Analogs | researchgate.netnih.govencyclopedia.pub |

| Soluble Epoxide Hydrolase (sEH) | Inhibition | SMTP Analogs | researchgate.netnih.gov |

| Tyrosine Kinase | Inhibition | Stachybotrys metabolites | mdpi.com |

| Protein Kinase CK2 | Potent Inhibition | Stachybotrychromene C, Stachybotrydial acetate | nih.gov |

| Proteolytic Enzymes | Inhibitory activity | Phenylspirodrimanes | researchgate.net |

Soluble Epoxide Hydrolase Inhibition (observed in related SMTP analogs)

Anti-inflammatory Pathways and Cellular Responses

This compound, a member of the phenylspirodrimane (PSD) class of meroterpenoids, has been investigated for its anti-inflammatory properties in various in vitro models. Research has particularly focused on its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard cell line for studying inflammatory responses.

In these models, this compound has demonstrated a capacity to inhibit the production of nitric oxide (NO), a key inflammatory mediator. One study reported that this compound exhibited moderate anti-inflammatory activity by inhibiting NO production in LPS-activated RAW 264.7 murine macrophages, with a half-maximal inhibitory concentration (IC50) value of 27.2 µM. researchgate.net This inhibitory effect on NO production is a crucial indicator of a compound's potential to mitigate inflammatory processes.

The mechanism behind this anti-inflammatory action is believed to involve the modulation of key signaling pathways. For instance, related phenylspirodrimanes have been shown to suppress the generation of reactive oxygen species (ROS) and inactivate the NF-κB signaling pathway. mdpi.comresearchgate.netnih.gov This inactivation leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comresearchgate.netnih.gov While these detailed mechanistic studies were performed on related compounds, they provide a likely framework for the anti-inflammatory action of this compound.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| This compound | LPS-activated RAW 264.7 | Inhibition of NO production | 27.2 µM researchgate.net |

| Stachybonoid F | LPS-activated RAW 264.7 | Inhibition of NO production | 52.5 µM researchgate.net |

| Stachybotrylactone | LPS-activated RAW 264.7 | Inhibition of NO production | 17.9 µM researchgate.net |

Cytotoxic and Antineoplastic Activities

The cytotoxic and antineoplastic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. While direct data on this compound is limited in some of the specified cell lines, studies on closely related stachybotrysins and other phenylspirodrimanes provide valuable insights into the potential activity of this compound class.

For instance, stachybotrysin H and other known analogues have demonstrated weak cytotoxicity against human cancer cell lines K562, Hela, and HL60, with IC50 values ranging from 18.5 to 52.8 μM. researchgate.net Another study showed that certain stachybotrysin compounds displayed mild cytotoxicity against four human tumor cell lines: SF-268, MCF-7, HepG-2, and A549, with IC50 values between 8.88 and 22.73 µM. researchgate.net Specifically, some stachybotrychromenes, also derived from Stachybotrys, exhibited moderate cytotoxic effects on HepG2 cells. researchgate.net

It has been noted that minor structural modifications within the phenylspirodrimane skeleton can lead to significant changes in cytotoxic activity and selectivity against different cancer cell lines, highlighting the potential for developing new anticancer drugs from this class of compounds. nih.gov

Table 2: Cytotoxic Activity of Stachybotrin Analogs Against Various Cancer Cell Lines

| Compound Class | Cell Lines | IC50 Range (µM) |

|---|---|---|

| Stachybotrysins | SF-268, MCF-7, HepG-2, A549 | 8.88 - 22.73 researchgate.net |

| Stachybotrysin H & analogues | K562, Hela, HL60 | 18.5 - 52.8 researchgate.net |

| Stachybotrychromenes A and B | HepG2 | 28.2 - 73.7 researchgate.net |

| Phenylspirodrimanes | U-2OS, MDA-MB-231 | 4.5 - 21.7 mdpi.comsemanticscholar.org |

Antiviral Activities

Research into the antiviral properties of phenylspirodrimanes has revealed promising activity against various viruses, including Human Immunodeficiency Virus (HIV-1) and Influenza A virus (IAV).

Several compounds from the Stachybotrys genus have demonstrated anti-HIV activity. researchgate.net For example, Stachybotrin D was found to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme. mdpi.comresearchgate.net Other related compounds, stachybotrysams A, B, and C, also showed potent HIV-inhibitory activity. mdpi.comresearchgate.net Furthermore, chartarutines B, G, and H, derived from a sponge-associated Stachybotrys chartarum, have displayed significant antiviral activity against HIV-1. mdpi.com Some stachybotrysins have also shown anti-HIV activity with IC50 values around 15.6 to 18.1 μM. acs.org

In addition to anti-HIV effects, certain phenylspirodrimanes have been investigated for their activity against the Influenza A virus. researchgate.net Stachyflin, a related sesquiterpene derivative, has been shown to inhibit the replication of several influenza A virus subtypes, including H1, H2, H5, and H6. nih.gov Its mechanism is believed to involve the inhibition of the fusion step mediated by the hemagglutinin (HA) protein. nih.gov Some stachybotrysins have also demonstrated inhibitory effects on the influenza A virus, with IC50 values ranging from 12.4 to 45.6 μM. mdpi.comacs.org

Table 3: Antiviral Activity of Stachybotrin-related Compounds

| Compound/Class | Virus | Activity | IC50 Range |

|---|---|---|---|

| Stachybotrysins | HIV-1 | Inhibitory | 15.6 - 18.1 µM acs.org |

| Stachybotrysins | Influenza A Virus | Inhibitory | 12.4 - 45.6 µM mdpi.comacs.org |

| Stachybotrin D | HIV-1 | Reverse Transcriptase Inhibition | N/A mdpi.comresearchgate.net |

| Stachyflin | Influenza A Virus (H1, H2, H5, H6) | Fusion Inhibition | 0.05 - 4.7 µM nih.gov |

Immunomodulatory Effects (observed in related Stachybotrylactams)

While direct studies on the immunomodulatory effects of this compound are not extensively documented, research on related stachybotrylactams suggests that this class of compounds may possess immunomodulatory properties. These effects are often linked to their anti-inflammatory activities. The modulation of immune responses can occur through various mechanisms, including the regulation of cytokine production and the activity of immune cells such as macrophages. nih.govplos.org The ability of related compounds to inhibit pro-inflammatory mediators like NO and various interleukins in macrophages points towards a potential role in modulating the immune system. researchgate.netmdpi.com Further research is needed to specifically elucidate the immunomodulatory pathways affected by this compound and other stachybotrylactams.

Receptor Antagonism (e.g., Endothelin Receptor Antagonism)

Certain compounds produced by Stachybotrys species have been identified as endothelin (ET) receptor antagonists. nih.govjst.go.jp Stachybocins A, B, and C, which are structurally related to this compound, have been shown to inhibit the binding of endothelin-1 (B181129) (ET-1) to rat ETA, human ETA, and human ETB receptors. nih.govjst.go.jpnih.gov These compounds consist of spirobenzofuran (B1249414) and terpene units. nih.gov The antagonism of endothelin receptors is a significant area of pharmacological research, as endothelin is involved in vasoconstriction and cell proliferation. The discovery of stachybocins as ET receptor antagonists suggests that other phenylspirodrimanes, potentially including this compound, could exhibit similar receptor antagonism activities.

Antibacterial Activities (observed in related spirocyclic drimanes and Stachybotrysins)

While this compound itself is not primarily noted for antibacterial activity, related compounds from the spirocyclic drimane (B1240787) and stachybotrysin families have demonstrated such properties. For example, some stachybotrysins have shown moderate antibacterial activities against Micrococcus luteus, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 8 and 16 μg/mL. researchgate.netresearchgate.net Other related compounds have exhibited weak antibacterial activity against Bacillus subtilis. researchgate.net

Spirocyclic drimanes isolated from marine fungi have also been found to be active against clinically relevant bacteria, including MRSA. ebi.ac.uk The structural diversity within this class of compounds appears to influence their antibacterial spectrum and potency. researchgate.netthieme-connect.com

Table 4: Antibacterial Activity of Compounds Related to this compound

| Compound Class | Bacteria | Activity | MIC Values (µg/mL) |

|---|---|---|---|

| Stachybotrysins | Micrococcus luteus | Moderate | 8 researchgate.netresearchgate.net |

| Staphylococcus aureus | Moderate | 16 researchgate.netresearchgate.net | |

| MRSA | Moderate | 16 researchgate.netresearchgate.net | |

| Spirocyclic drimanes | MRSA | Active | N/A ebi.ac.uk |

Antihyperlipidemic Effects (observed in related chartarlactams)

Although direct evidence for the antihyperlipidemic effects of this compound is not available, studies on related chartarlactams, another group of phenylspirodrimanes from Stachybotrys chartarum, have shown promising results in this area. researchgate.netnih.gov Several chartarlactams have been evaluated for their ability to reduce lipid accumulation in HepG2 cells, a human liver cancer cell line commonly used for lipid metabolism studies. mdpi.comnih.gov

These studies revealed that certain chartarlactams possessed significant lipid-lowering potential. mdpi.com Specifically, they were found to remarkably prohibit intracellular triglyceride (TG) levels and dramatically lessen total cholesterol (TC). mdpi.com For instance, Chartarlactam A is a novel compound noted for its antihyperlipidemic activity and inhibitory potential in HepG2 cells. medchemexpress.com This suggests that the phenylspirodrimane scaffold, common to both chartarlactams and this compound, may be a promising backbone for the development of new antihyperlipidemic agents. mdpi.comresearchgate.net

Advanced Analytical and Research Methodologies for Stachybotrin C Studies

Quantitative and Qualitative Analytical Techniques for Compound Detection and Purity Assessment

The detection, quantification, and purity assessment of Stachybotrin C are primarily achieved through a combination of chromatographic and spectroscopic methods. These techniques are crucial for isolating the compound from complex fungal extracts and for confirming its identity and stereochemistry.

Qualitative analysis and structural elucidation heavily depend on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, is fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.net However, establishing the precise stereochemistry can be challenging with NMR alone. researchgate.net To resolve this, single-crystal X-ray diffraction analysis has been employed. researchgate.netresearchgate.net In one instance, a di(4-bromobenzyl) ether derivative of this compound was synthesized to facilitate the growth of a single crystal suitable for X-ray analysis, which definitively established the absolute configuration as (8S, 9R). researchgate.netresearchgate.netrsc.org

For quantitative analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used method. mdpi.comresearchgate.netresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection and quantification of this compound and its analogs, such as stachybotrylactam (B1631154) and stachybotryamide, even in complex biological matrices or culture media. mdpi.comresearchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) with detectors like a photodiode array (PDA) is also used for the purification and analysis of these compounds from fungal extracts. semanticscholar.orgnih.gov

The purity of isolated or synthesized this compound is typically assessed using these same chromatographic techniques (HPLC, LC-MS) by looking for the presence of a single, sharp peak at the expected retention time and the absence of other signals. Spectroscopic data (NMR, MS) must also match the established values for the pure compound. researchgate.netsemanticscholar.org

| Technique | Application | Key Findings/Purpose | References |

|---|---|---|---|

| NMR Spectroscopy (1D, 2D) | Qualitative Analysis / Structure Elucidation | Determines the basic chemical structure and connectivity of atoms. Used to compare with known analogues. | researchgate.netrsc.org |

| Single-Crystal X-ray Diffraction | Qualitative Analysis / Structure Elucidation | Provides definitive confirmation of the absolute stereochemistry (8S, 9R). Often requires derivatization to obtain suitable crystals. | researchgate.netresearchgate.net |

| LC-MS/MS | Quantitative and Qualitative Analysis | Highly sensitive method for detecting and quantifying this compound and related metabolites in fungal cultures and environmental samples. | mdpi.comresearchgate.netresearchgate.net |

| HPLC-PDA/UV | Purification and Purity Assessment | Used to isolate the compound from crude extracts and assess the purity of the final product. | semanticscholar.orgnih.govnih.gov |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Qualitative Analysis | Used to determine the molecular formula of the compound. | nih.gov |

Design and Implementation of In Vitro Biological Assays for Mechanistic Investigations

In vitro biological assays are indispensable for probing the molecular mechanisms underlying the biological activities of this compound and its analogs. These assays are conducted in controlled laboratory settings using cell lines or isolated proteins to investigate specific biological effects, such as cytotoxicity and neuroprotection.

A significant area of investigation for this compound is its neurotropic activity. A key assay in this context is the neurite outgrowth assay, which is often performed using PC12 cells, a cell line derived from a rat adrenal gland tumor that differentiates into neuron-like cells in the presence of nerve growth factor. researchgate.net In these assays, this compound has been shown to induce significant neurite outgrowth, suggesting its potential as a neuroprotective agent. researchgate.netnih.gov

Cytotoxicity assays are also routinely employed to evaluate the effect of this compound and related phenylspirodrimanes on cell viability. Methods like the MTT assay and the XTT assay are used on various cancer cell lines, including human cervix carcinoma (KB-3-1), melanoma (MP41), and renal carcinoma (786). researchgate.netnih.govmdpi.com These assays measure the metabolic activity of cells, which correlates with the number of viable cells, to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govnih.govmdpi.com For example, while some phenylspirodrimanes show cytotoxicity against certain cancer lines, this compound derivatives like Stachybotrin H and I showed almost no cytotoxicity against several lines tested. nih.govmdpi.com

Other assays have been used to explore different biological activities. For instance, the DPPH radical scavenging assay has been used to measure the antioxidant activity of this compound. researchgate.net To identify the direct protein targets of related compounds, the Drug Affinity Responsive Target Stability (DARTS) assay has been utilized, followed by LC-MS/MS analysis for protein identification. rsc.org

| Assay Type | Cell Line / System | Purpose | Observation for this compound or Analogue | References |

|---|---|---|---|---|

| Neurite Outgrowth Assay | PC12 cells | To assess neurotropic/neuroprotective effects. | This compound induced significant neurite outgrowth and showed cell survival activity. | researchgate.netnih.gov |

| Cytotoxicity Assay (MTT, XTT) | KB-3-1, MP41, 786, CAL33, HepG2 | To measure the effect on cancer cell viability and proliferation. | This compound showed good cytotoxic activity against KB-3-1 cells. Analogues showed varying levels of cytotoxicity against other cell lines. | researchgate.netnih.govnih.govmdpi.com |

| DPPH Radical Scavenging Assay | Cell-free | To evaluate antioxidant activity. | This compound exhibited antioxidant activity with an IC50 of 0.25 μM. | researchgate.net |

| Flow Cytometry Analysis | KBv200 (resistant cancer cells) | To screen for reversal of multidrug resistance. | Used for analogues to measure doxorubicin (B1662922) accumulation. | semanticscholar.orgnih.gov |

| Enzyme Inhibition Assays | Isolated enzymes (e.g., AChE, BChE, α-glycosidase) | To investigate inhibitory potential against specific enzymes. | Analogues of this compound were evaluated for potent inhibition of these enzymes. | researchgate.net |

Chemoinformatics and Computational Modeling Approaches in Structure-Activity Relationship Studies (e.g., Molecular Docking)

Chemoinformatics and computational modeling are increasingly vital in the study of this compound and its analogues, providing insights into their structure-activity relationships (SAR) and potential mechanisms of action at a molecular level. These in silico methods complement experimental assays by predicting how these compounds interact with biological targets.

Molecular docking is a prominent computational technique used in these studies. rsc.orgnih.gov This method predicts the preferred orientation and binding affinity of a ligand (like this compound) when bound to a specific protein target. rsc.org For example, molecular docking simulations using software like AutoDock Vina have been performed to support in vitro experimental findings for related isoindolinone compounds. researchgate.net In studies of phenylspirodrimane analogues, docking was used to explore the interaction with the ABCB1 transporter (P-glycoprotein), a key protein in multidrug resistance. nih.gov The results suggested that these compounds could bind to the same drug-binding pocket as known inhibitors like verapamil, forming hydrogen bonds and hydrophobic interactions with key amino acid residues such as GLN725. nih.gov

These computational approaches are also used to guide the design of new derivatives. researchgate.net By understanding the structural features required for binding to a target, researchers can propose modifications to the this compound scaffold to potentially enhance its activity or selectivity. researchgate.net For instance, studies on related phenylspirodrimanes have used Quantitative Structure-Activity Relationship (QSAR) models and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate their drug-like properties and potential as inhibitors of targets like protein tyrosine phosphatase 1B (PTP1B). researchgate.net

| Methodology | Software/Program | Biological Target | Purpose/Finding | References |

|---|---|---|---|---|

| Molecular Docking | AutoDock Vina, AutoDock | AChE, BChE, α‐glycosidase, hCA I, hCA II | To support in vitro enzyme inhibition studies of novel isoindolinones related to the Stachybotrin core structure. | researchgate.net |

| Molecular Docking | AutoDock | ABCB1 (P-glycoprotein) | To investigate the mechanism of multidrug resistance reversal by analogues, showing interaction with key amino acid residues in the drug-binding pocket. | nih.gov |

| Molecular Docking | Not specified | HSP90AA1 | To verify the interaction between an analogue (Suillin K) and its protein target identified by DARTS assay. | rsc.org |

| QSAR, ADME/T Prediction | HyperChem, SwissADME | Protein Tyrosine Phosphatase 1B (PTP1B) | To predict the pharmacokinetic properties and biological activities of phenylspirodrimane analogues as potential antidiabetic agents. | researchgate.net |

Microscopic and Imaging Techniques in Cellular Assays (e.g., for neurite outgrowth visualization)

Microscopic and imaging techniques are critical for visualizing and quantifying the effects of this compound at the cellular level, particularly for assays like neurite outgrowth. These methods provide direct visual evidence and quantitative data on the morphological changes induced by the compound.

The primary application of microscopy in this compound research is the visualization of its neuritogenic effects. nih.gov In these experiments, neuron-like cells (e.g., PC12) are treated with the compound, and changes in their morphology are observed using phase-contrast or fluorescence microscopy. mdpi.com Neurite outgrowth, the extension of axons and dendrites from the cell body, is a key indicator of neuronal development and regeneration. moleculardevices.com

To quantify these effects, researchers use immunofluorescence staining. mdpi.com Cells are typically fixed and stained with fluorescent markers, such as phalloidin (B8060827) to label F-actin in the cytoskeleton (highlighting the neurites) and a nuclear stain like Hoechst or DAPI to identify and count the cell bodies. moleculardevices.comresearchgate.net Images are then captured using fluorescence microscopes.

The analysis of these images has been significantly advanced by the development of automated cell imaging systems and high-throughput screening platforms, such as the ImageXpress Pico system. moleculardevices.comnih.gov These systems can automatically capture and analyze thousands of images from multi-well plates, allowing for the quantification of various parameters, including the number of viable cells, total neurite length, and the number of branches and processes per cell. moleculardevices.comnih.gov This automated approach provides objective and robust quantification, enabling the generation of concentration-response curves and the determination of EC50 values for neurite outgrowth. moleculardevices.com This high-throughput capability is invaluable for screening libraries of compounds and for detailed characterization of lead candidates like this compound. nih.gov

Future Research Directions and Translational Potential of Stachybotrin C Non Clinical Focus

Elucidation of Novel Biological Targets and Signaling Pathways

While Stachybotrin C is recognized for its neuroprotective effects and its ability to induce neurite outgrowth in PC12 cells, the precise molecular targets and signaling cascades it modulates remain largely to be explored. chim.itthieme-connect.com The broader class of phenylspirodrimanes, to which this compound belongs, exhibits a wide array of biological activities, including anti-inflammatory, antiviral, and antihyperlipidemic properties, suggesting that this compound may have a similarly diverse pharmacological profile. nih.govresearchgate.netnih.gov

Future research should focus on identifying the direct protein targets of this compound. Given the activities of related compounds, potential targets could include enzymes, receptors, and transcription factors involved in neurogenesis, inflammation, and cell survival.

Key research initiatives should include:

Target Deconvolution Studies: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of this compound within neuronal and other cell types.

Pathway Analysis: Investigating the effect of this compound on key signaling pathways. Research on other phenylspirodrimanes has implicated the NF-κB/ROS signaling pathway in mediating anti-inflammatory effects. mdpi.com Studies could determine if this compound also modulates this pathway or other critical cascades like MAP kinase (MAPK) or PI3K/Akt, which are central to neuronal survival and differentiation.

Exploring Broader Bioactivities: Screening this compound against a wider panel of biological assays to uncover new activities. For example, some phenylspirodrimanes reverse multidrug resistance in cancer cells, potentially by inhibiting ABC transporters like P-glycoprotein. nih.govsemanticscholar.org Investigating whether this compound shares this capability could open new research avenues.

| Compound Class/Name | Reported Biological Activity | Potential Signaling Pathway/Target | Reference |

|---|---|---|---|

| Chartarlactams (Phenylspirodrimanes) | Anti-inflammatory | Inhibition of NF-κB/ROS signaling pathways | mdpi.com |

| Stachybotrysin B | Reversal of multidrug resistance (MDR) | ABCB1/P-glycoprotein transporter | nih.gov |

| Chartarlactams A-P | Antihyperlipidemic effects | Not specified | researchgate.net |

| Stachybotrysin | Inhibition of osteoclast differentiation | RANKL-induced pathways (e.g., c-Fos, NFATc1, NF-κB, ERK) | researchgate.net |

| This compound Analogues (SMTPs) | Thrombolysis, Anti-inflammatory | Plasminogen modulation, Soluble epoxide hydrolase (sEH) inhibition | nih.govacs.org |

Rational Design and Synthesis of Advanced Analogues with Enhanced Biological Potency and Selectivity

The chemical scaffold of this compound is ripe for modification to enhance its therapeutic potential. The successful total synthesis of all four of its stereoisomers and the definitive assignment of its absolute configuration as (8S, 9R) provide the critical tools needed for detailed structure-activity relationship (SAR) studies. acs.orgfigshare.comresearchgate.net

Rational design efforts can draw inspiration from semisynthetic work on related phenylspirodrimanes, where modifications to the lactam ring led to new biological activities. acs.org For instance, the reaction of phenylspirodrimane o-dialdehydes with different amino acids, such as arginine, produced lactam derivatives that potently inhibited serine proteases involved in the blood coagulation cascade. acs.org This demonstrates that the isoindolinone core is a viable point for chemical diversification.

Future directions for analogue development include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule—including the phenyl ring, the drimane (B1240787) skeleton, and the N-linked side chain—and evaluating the biological activity of the resulting analogues. This will identify the key pharmacophores responsible for its neuroprotective effects.

Target-Focused Analogue Synthesis: Once specific biological targets are identified (as per section 8.1), designing and synthesizing analogues with optimized binding affinity and selectivity for these targets.

Precursor-Directed Biosynthesis: Utilizing the fungal production system to generate novel analogues by feeding the culture with various amino compounds, a technique that has proven successful for producing new isoindolinone derivatives with fibrinolytic activity. researchgate.netmdpi.com

| Method | Starting Material | Modification | Resulting Analogue/Activity | Reference |

|---|---|---|---|---|

| Semisynthesis | Phenylspirodrimanes 1-3 | Reaction with L-arginine | Lactam derivatives with serine protease inhibitory activity (thrombin, FXa) | acs.org |

| Precursor-Directed Biosynthesis | Stachybotrys longispora culture | Supply of L-threonine and other amino compounds | New isoindolinone derivatives (FGFC6, FGFC7) with fibrinolytic activity | researchgate.netmdpi.com |

| Total Synthesis | 3,5-dihydroxybenzoic acid | Multi-step chemical synthesis | All four stereoisomers of this compound for stereochemical and biological evaluation | acs.orgnih.govfigshare.com |

Optimization of Biosynthetic Production and Fermentation Strategies

The natural production of this compound by fungi such as Stachybotrys parvispora is currently the primary source of the compound, but yields from wild-type strains are often low. chim.itresearchgate.net Enhancing the production through fermentation and biosynthetic engineering is a critical step for ensuring a sustainable supply for research and development. Phenylspirodrimanes are derived from a hybrid polyketide-terpenoid biosynthetic pathway, with key precursors including orsellinic acid and farnesyl diphosphate, which converge on the intermediate ilicicolin B. acs.orgmdpi.com

Future research should aim to:

Strain Improvement: Employing classical strain improvement techniques (e.g., UV or chemical mutagenesis) and modern genetic engineering approaches on high-producing strains like Stachybotrys longispora FG216 to increase yields. mdpi.com

Fermentation Optimization: Systematically optimizing fermentation conditions, including medium composition (carbon and nitrogen sources), pH, temperature, and aeration, to maximize the production of this compound. Optimized media have already been developed for related compounds. mdpi.com

Metabolic Engineering: Leveraging the proposed biosynthetic gene cluster for isoindolinones to rationally engineer the producing fungus. researchgate.netmdpi.com This could involve overexpressing rate-limiting enzymes, such as the nitrate (B79036) reductase identified within the cluster, or knocking out competing pathways to channel metabolic flux towards this compound. researchgate.net

Heterologous Expression: Transferring the entire biosynthetic pathway for this compound into a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, which are well-established industrial fermentation platforms.

Development of New Synthetic Methodologies for Accessing this compound and Related Compounds

Key areas for synthetic innovation include:

Novel Cyclization Methods: Exploring new catalytic methods to construct the core pyrano-isoindolinone ring system. While methods like intramolecular hydroarylation have been attempted, intermolecular cyclizations and cascade reactions have shown more promise and warrant further development. thieme-connect.comacs.org For example, a cascade Knoevenagel condensation/Hantzsch ester reduction/epoxide ring-opening/transetherification was successfully used to construct the pyran ring. acs.org

Green Chemistry Approaches: Incorporating principles of green chemistry to reduce the environmental impact of the synthesis. This includes using less hazardous reagents and solvents, minimizing waste, and developing catalytic reactions that can be run under milder conditions. flsouthern.edu

Flow Chemistry: Adapting key synthetic steps or the entire sequence to a continuous flow chemistry platform. This can improve reaction efficiency, safety, and scalability compared to traditional batch processing.

Q & A

Q. Table 1: Methodological comparison for stereochemical resolution

| Technique | Strengths | Limitations | Outcome |

|---|---|---|---|

| NOESY NMR | Rapid initial assignment | Ambiguity in crowded spectral regions | Initial (8R,9R) |

| Total synthesis | Direct comparison of stereoisomers | Time-intensive, requires expertise | Revised (8S,9R) |

| scXRD | Definitive structural proof | Requires crystallizable derivatives | Confirmed (8S,9R) |

How can researchers design replication studies for this compound synthesis to validate structural revisions?

Answer: Replication requires meticulous adherence to published protocols, including:

- Precursor selection : Use of L- or D-ornithine in fermentation to trace biosynthetic pathways .

- Derivatization strategies : Synthesis of 4-bromobenzyl ethers for crystallization .

- Analytical validation : Cross-referencing NMR, HPLC, and mass spectrometry data with original studies .

Key considerations :

What bioactivity profiles have been reported for this compound, and how should assay designs be optimized?

Answer: Reported activities include:

- NF-κB pathway activation : Use luciferase reporter assays in HEK293 cells with TNF-α stimulation .

- Neuritogenic effects : Assess neurite outgrowth in PC12 cells under standardized serum-free conditions .

- Antiviral potential : Screen against HIV-1 via p24 antigen ELISA in MT-4 cells (note: activity varies among analogs) .

Q. Table 2: Bioactivity experimental models

| Activity | Model System | Assay Design | Reference |

|---|---|---|---|

| NF-κB activation | HEK293 cells | Luciferase reporter, TNF-α stimulus | |

| Neuritogenesis | PC12 cells | Serum-free medium, NGF induction | |

| Cytotoxicity | Tumor cell lines | MTT/WST-1 viability assays |

What strategies address discrepancies in biosynthetic pathway hypotheses for this compound?

Answer: Contradictions arise from precursor incorporation studies vs. isotopic labeling. Methodological solutions:

- Precursor feeding : Track labeled ornithine in Stachybotrys spp. fermentations using LC-MS .

- Gene knockout : CRISPR/Cas9 targeting putative prenyltransferase genes to disrupt side-chain formation.

- Comparative metabolomics : Profile SMTP congeners under varying biosynthetic conditions .

How should researchers select analytical techniques for structural determination of this compound analogs?

Answer: Prioritize techniques based on:

Q. Recommendations :

- Validate new analogs against this compound’s revised structure .

- Publish full spectral data in supplementary materials to aid reproducibility .

What are the documented sources and isolation protocols for this compound?

Answer:

Q. Critical steps :

- Monitor cytotoxic fractions during purification to avoid compound degradation .

- Confirm identity via HRMS and comparative NMR .

How can conflicting data on this compound’s biosynthetic origin be systematically resolved?

Answer:

- Hypothesis testing : Feed isotopically labeled precursors (e.g., ¹³C-ornithine) and trace incorporation via NMR .

- Enzyme profiling : Purify putative biosynthetic enzymes (e.g., prenyltransferases) for in vitro activity assays .

- Phylogenetic analysis : Compare gene clusters across Stachybotrys species to identify conserved pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.